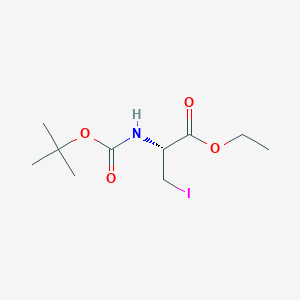
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of an aminophenyl group and a hydroxy-dimethylbutan-yl group attached to a borinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-aminophenylboronic acid, is prepared by reacting 2-aminophenylboronic acid pinacol ester with sodium periodate in a tetrahydrofuran-water mixture. The reaction is stirred for 30 minutes, followed by the addition of hydrochloric acid to the suspension. The mixture is then stirred at room temperature for 5 hours, resulting in the formation of 2-aminophenylboronic acid.
Coupling with Hydroxy-Dimethylbutan-yl Group: The 2-aminophenylboronic acid is then coupled with 3-hydroxy-2,3-dimethylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities.
化学反应分析
Types of Reactions: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced borinic acid derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature or elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvent; room temperature or reflux conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds; organic solvent; controlled temperature.
Major Products Formed:
Oxidation: Boronic acid derivatives with additional oxygen functionalities.
Reduction: Reduced borinic acid derivatives with hydrogenated functional groups.
Substitution: Substituted aminophenyl derivatives with various functional groups.
科学研究应用
2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes involving boron-containing compounds.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, where boron neutron capture therapy is utilized.
Industry: Employed in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine involves its interaction with molecular targets through its boronic acid moiety. The compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The aminophenyl group enhances its binding affinity and specificity towards target molecules, while the hydroxy-dimethylbutan-yl group provides additional stability and reactivity.
相似化合物的比较
2-Aminophenylboronic acid: Shares the aminophenyl group but lacks the hydroxy-dimethylbutan-yl group, resulting in different reactivity and applications.
3-Hydroxy-2,3-dimethylbutan-2-ylboronic acid: Contains the hydroxy-dimethylbutan-yl group but lacks the aminophenyl group, leading to distinct chemical properties.
Uniqueness: 2-(2-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine;2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine is unique due to the combination of both aminophenyl and hydroxy-dimethylbutan-yl groups, which imparts a synergistic effect on its chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
(2-aminophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-11(2,15)12(3,4)17-13(16)9-7-5-6-8-10(9)14/h5-8,15-16H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCVKPVLMDAPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate](/img/structure/B7947344.png)

![(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid](/img/structure/B7947363.png)
![L-Glutamine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947365.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7947377.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B7947400.png)



